molecular formula C20H27N3O4S B2481038 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034501-75-0

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Numéro de catalogue B2481038
Numéro CAS: 2034501-75-0
Poids moléculaire: 405.51
Clé InChI: UTJKXLGXXFVIPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is part of a class of molecules that have garnered interest for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Its structure contains multiple functional groups and heterocyclic rings, making it a candidate for in-depth study regarding its synthesis, behavior in chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to this involves multi-step organic reactions, often starting from simple precursors through to complex cyclization and functionalization processes. For instance, a related synthesis process involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions starting from prop-2-ynyloxyphenols or prop-2-ynyloxyanilines, leading to dihydrobenzo[d]oxine derivatives (Gabriele et al., 2006). This showcases the complexity and creativity involved in constructing such intricate molecular architectures.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides detailed insights into the compound's conformation, bond lengths, angles, and overall geometry. Structural elucidation is critical for understanding the compound's interaction with biological receptors or its behavior in chemical reactions. Although specific data on the mentioned compound is scarce, related compounds exhibit diverse conformations influencing their chemical reactivity and biological activity (Thimmegowda et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple functional groups, allowing for a variety of chemical transformations. For instance, the introduction of sulfur or nitrogen atoms into specific positions can significantly alter the compound's chemical behavior, offering pathways for further derivatization or modification. Studies on similar compounds reveal how modifications to the molecular structure can impact their binding affinity and biological activity, emphasizing the importance of chemical properties in drug design (Lazzari et al., 2016).

Applications De Recherche Scientifique

Neuropharmacology and Receptor Antagonism

Research has delved into the synthesis and evaluation of novel compounds, including structures similar to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, as selective neuropeptide Y Y1 receptor antagonists. These efforts aim to develop anti-obesity drugs by modulating neuropeptide receptors, highlighting the compound's potential in addressing obesity through neuropharmacological pathways (Zarrinmayeh et al., 1998).

Molecular Interactions and Receptor Studies

The molecular interaction studies of antagonist compounds with specific receptors, such as the CB1 cannabinoid receptor, have utilized structures akin to the compound . These studies provide insights into the conformational dynamics and binding interactions of ligands with receptors, contributing to the understanding of receptor-ligand specificity and the development of receptor-targeted therapies (Shim et al., 2002).

Radioligand Development for Imaging

Compounds with structural similarities have been evaluated as potential radioligands for imaging studies, specifically targeting brain receptors such as dopamine D4 receptors. The development and evaluation of these radioligands involve understanding their binding affinities, selectivities, and in vivo behaviors, which are crucial for their application in positron emission tomography (PET) imaging and the study of neurological disorders (Kügler et al., 2011).

Cognitive Enhancement and Psychiatric Disorders

Research into selective serotonin 1A receptor antagonists, including compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, has shown promise in enhancing the stimulated release of neurotransmitters such as glutamate and acetylcholine in the hippocampus. These findings suggest potential cognitive-enhancing properties and therapeutic applications in treating cognitive dysfunction associated with psychiatric disorders (Schechter et al., 2005).

Metabolic Disorders and Obesity

Novel CB1 antagonist agents characterized by structures similar to the compound of interest have been explored for their anti-obesity activity. These studies aim to achieve the therapeutic benefits of weight reduction while minimizing adverse effects such as anxiety and depression, offering insights into the compound's potential in metabolic disorder treatments (Mastinu et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Orientations Futures

Future research on this compound could involve further elucidation of its structure, synthesis, and reactivity. Studies could also be conducted to investigate its potential biological activities and mechanisms of action .

Propriétés

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c24-19(20(25)22-15-1-2-17-18(11-15)27-9-8-26-17)21-12-14-3-6-23(7-4-14)16-5-10-28-13-16/h1-2,11,14,16H,3-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKXLGXXFVIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.